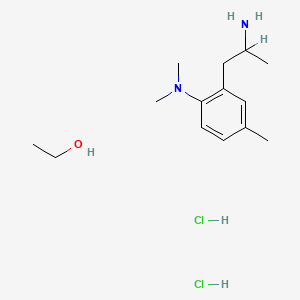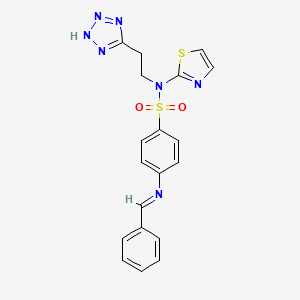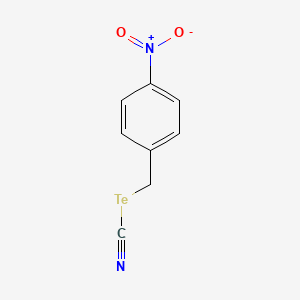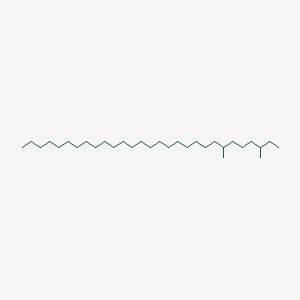
3,7-Dimethyl-nonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-nonacosane is a branched alkane with the molecular formula C31H64. It is a hydrocarbon that consists of a long carbon chain with two methyl groups attached at the 3rd and 7th positions. This compound is a type of nonacosane, which is a straight-chain hydrocarbon with 29 carbon atoms. This compound is known for its presence in various natural sources and its role in chemical communication among insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-nonacosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups at the desired positions. This can be done using Grignard reagents or organolithium compounds to introduce the methyl groups at the 3rd and 7th positions of a nonacosane backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-nonacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, while reduction can lead to the formation of alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-nonacosane has various scientific research applications, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbons.
Biology: It plays a role in chemical communication among insects, serving as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, waxes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-nonacosane involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and organism involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonacosane: A straight-chain hydrocarbon with 29 carbon atoms.
3-Methyl-nonacosane: A branched alkane with a single methyl group at the 3rd position.
7-Methyl-nonacosane: A branched alkane with a single methyl group at the 7th position.
Uniqueness
3,7-Dimethyl-nonacosane is unique due to the presence of two methyl groups at specific positions on the nonacosane backbone. This structural feature can influence its chemical properties and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
73189-60-3 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
3,7-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-31(4)29-26-28-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
QLEBORADJZGXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


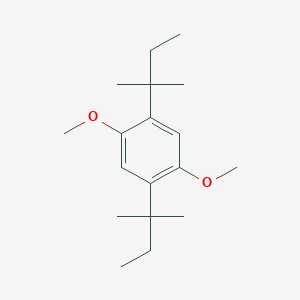

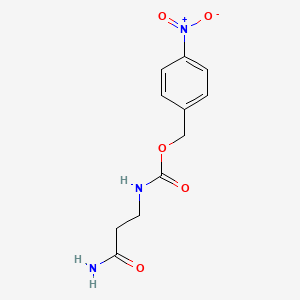
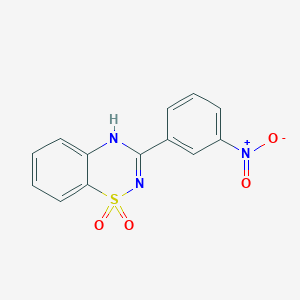
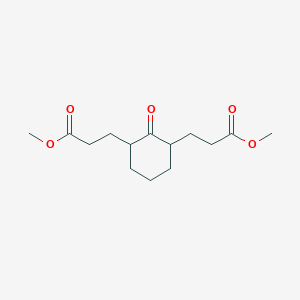

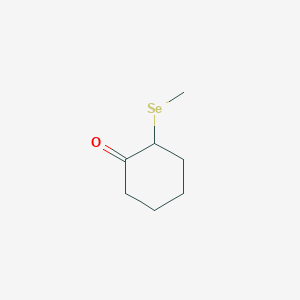
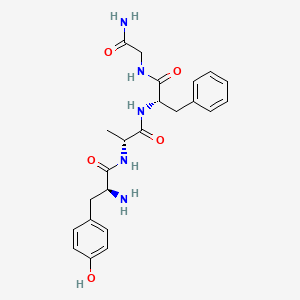
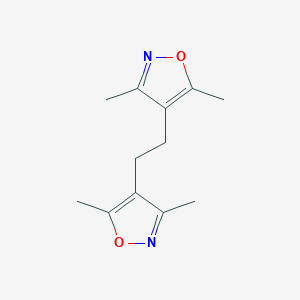
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
